molecular formula C9H11NO4 B14201041 Allyl 3,5-dioxopiperidine-1-carboxylate CAS No. 848942-58-5

Allyl 3,5-dioxopiperidine-1-carboxylate

Cat. No.: B14201041
CAS No.: 848942-58-5
M. Wt: 197.19 g/mol
InChI Key: HMJXXOJMSWQVKT-UHFFFAOYSA-N
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Description

Allyl 3,5-dioxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the piperidine ring, along with two keto groups at the 3 and 5 positions and a carboxylate group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3,5-dioxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with allyl halides under basic conditions. One common method involves the use of piperidine-3,5-dione as a starting material, which is reacted with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Allyl 3,5-dioxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydroxylated piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Allyl 3,5-dioxopiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be explored for its activity against various diseases, including its potential as an anti-inflammatory, antiviral, or anticancer agent.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of Allyl 3,5-dioxopiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The allyl group can participate in electrophilic or nucleophilic reactions, while the keto groups can form hydrogen bonds or undergo reduction/oxidation reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 3,5-dioxopiperidine-1-carboxylate
  • Methyl 3,5-dioxopiperidine-1-carboxylate
  • Ethyl 3,5-dioxopiperidine-1-carboxylate

Comparison: Allyl 3,5-dioxopiperidine-1-carboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its tert-butyl, methyl, or ethyl counterparts. The allyl group can undergo specific reactions such as allylic oxidation or substitution, which are not possible with the other alkyl groups. This makes this compound a valuable compound for exploring new chemical and biological pathways.

Properties

CAS No.

848942-58-5

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

prop-2-enyl 3,5-dioxopiperidine-1-carboxylate

InChI

InChI=1S/C9H11NO4/c1-2-3-14-9(13)10-5-7(11)4-8(12)6-10/h2H,1,3-6H2

InChI Key

HMJXXOJMSWQVKT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CC(=O)CC(=O)C1

Origin of Product

United States

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